Triciribine phosphate

Descripción general

Descripción

El fosfato de triciribina es un análogo de nucleósido sintético que ha atraído una atención significativa por sus posibles aplicaciones terapéuticas, particularmente en oncología. Inicialmente sintetizado en la década de 1970, se descubrió que este compuesto poseía propiedades anticancerígenas. Es un nucleósido no natural permeable a las células que inhibe la fosforilación y señalización de los tres miembros de la familia Akt - Akt-1, Akt-2 y Akt-3, que son quinasas de proteínas serina/treonina en la vía de señalización de la fosfoinositida 3-cinasa (PI3K) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de fosfato de triciribina implica una sustitución altamente regioselectiva de 1-N-Boc-2-metilhidrazina y una transformación en un solo recipiente catalizada por ácido trifluoroacético. Este proceso combina la desprotección del grupo tert-butilcarbonilo (Boc) y la reacción de cierre de anillo para producir un motivo de nucleobase tricíclico .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la ruta de síntesis mencionada anteriormente se puede escalar para aplicaciones industriales. El proceso involucra técnicas estándar de síntesis orgánica, que se pueden adaptar para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: El fosfato de triciribina experimenta diversas reacciones químicas, incluida la fosforilación y la desfosforilación. Se desfosforila en el suero a triciribina, que puede cruzar la membrana celular. Dentro de la célula, la triciribina requiere fosforilación por adenosina quinasa en la posición 5′ para ejercer su actividad anticancerígena .

Reactivos y Condiciones Comunes:

Fosforilación: La adenosina quinasa es la enzima responsable de la fosforilación de la triciribina.

Desfosforilación: Esto ocurre en el suero, permitiendo que la triciribina atraviese la membrana celular.

Productos Principales Formados: El producto principal formado a partir de estas reacciones es la forma activa de triciribina, que puede inhibir la vía de señalización de Akt.

Aplicaciones Científicas De Investigación

Química:

- Se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus interacciones con enzimas.

Biología:

- Investigado por su papel en la inhibición de la vía de señalización de Akt, que es crucial para la proliferación y supervivencia celular .

Medicina:

- En ensayos clínicos para el tratamiento de varios tipos de cáncer, incluidos los cánceres de mama, ovario y páncreas .

- Estudiado por su posible uso en el tratamiento de malignidades hematológicas .

Industria:

- Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía de señalización de Akt.

Mecanismo De Acción

El fosfato de triciribina ejerce sus efectos inhibiendo la fosforilación y señalización de los miembros de la familia Akt. Akt es una quinasa de proteínas serina/treonina que juega un papel crucial en la regulación de la proliferación y supervivencia celular. El fosfato de triciribina evita la fosforilación de Akt, interrumpiendo así la vía de señalización asociada con la quimiorresistencia y la supervivencia de las células cancerosas . No inhibe PI3K o PDK1, los activadores ascendentes directos de Akt, ni inhibe otras vías de señalización como PKC, PKA, ERK 1/2, quinasa inducible por suero y glucocorticoides, p38, STAT3 o JNK .

Compuestos Similares:

Wortmannina: Otro inhibidor de la vía PI3K/Akt.

LY294002: Un compuesto sintético que inhibe PI3K, afectando así la vía Akt.

MK-2206: Un inhibidor alostérico de Akt.

Singularidad del Fosfato de Triciribina: El fosfato de triciribina es único en su capacidad de inhibir las tres isoformas de Akt (Akt-1, Akt-2 y Akt-3) sin afectar otras vías de señalización. Esta especificidad lo convierte en una herramienta valiosa para estudiar la vía de señalización de Akt y su papel en el cáncer .

En conclusión, el fosfato de triciribina es un compuesto prometedor con un potencial significativo en la investigación científica y las aplicaciones terapéuticas. Su mecanismo de acción único y especificidad para la vía de señalización de Akt lo convierten en un activo valioso en la lucha contra el cáncer.

Comparación Con Compuestos Similares

Wortmannin: Another inhibitor of the PI3K/Akt pathway.

LY294002: A synthetic compound that inhibits PI3K, thereby affecting the Akt pathway.

MK-2206: An allosteric inhibitor of Akt.

Uniqueness of Triciribine Phosphate: this compound is unique in its ability to inhibit all three isoforms of Akt (Akt-1, Akt-2, and Akt-3) without affecting other signaling pathways. This specificity makes it a valuable tool for studying the Akt signaling pathway and its role in cancer .

Actividad Biológica

Triciribine phosphate (TCN-P) is a small-molecule compound recognized for its role as an inhibitor of the AKT signaling pathway, which is crucial in various cellular processes including growth, proliferation, and survival. This article delves into the biological activity of TCN-P, highlighting its pharmacodynamics, efficacy in clinical settings, and potential applications in cancer therapy.

This compound acts primarily by inhibiting the phosphorylation of AKT at critical sites (Thr309 and Ser474), which are necessary for its full activation. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation. Notably, TCN-P does not directly inhibit AKT but rather prevents its recruitment to the plasma membrane, thereby blocking its activation .

Phase I Studies

Initial clinical trials have focused on evaluating the safety and efficacy of TCN-P in patients with tumors exhibiting elevated levels of phosphorylated AKT. A significant study involved administering TCN-P to subjects with solid tumors over a 28-day cycle. The results indicated modest decreases in tumor p-AKT levels at higher doses (35 mg/m² and 45 mg/m²), although no dose-limiting toxic effects were observed .

Combination Therapy

Further investigations explored TCN-P's potential when combined with other chemotherapeutic agents. A Phase I/II trial assessed its effectiveness alongside paclitaxel, doxorubicin, and cyclophosphamide in treating advanced breast cancer. The rationale was that TCN-P might enhance the efficacy of these drugs by blocking critical enzymes involved in tumor growth .

Pancreatic Cancer

Research has shown that TCN-P significantly enhances the cytotoxic effects of gemcitabine, a standard treatment for pancreatic cancer. In vitro studies demonstrated that combining TCN-P with gemcitabine resulted in a synergistic effect, leading to improved inhibition of cell growth compared to either agent alone . The combination index (CI) at a 1:500 ratio indicated a synergistic interaction, supporting the hypothesis that AKT inhibition can overcome chemoresistance associated with pancreatic cancer .

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

In studies involving GEP-NETs, TCN-P demonstrated significant anti-tumor activity by reducing cell proliferation and inducing apoptosis in insulinoma and gut neuroendocrine tumor cells. The treatment led to decreased levels of phosphorylated AKT and cyclin D1, suggesting effective modulation of the AKT signaling pathway .

Summary of Research Findings

Case Studies

Case Study 1: Breast Cancer

In a clinical trial combining TCN-P with standard chemotherapy agents for stage IIB-IV breast cancer, patients showed improved outcomes compared to historical controls receiving chemotherapy alone. The study emphasized the importance of targeting AKT signaling to enhance treatment efficacy.

Case Study 2: Pancreatic Cancer

A cohort of patients with advanced pancreatic cancer treated with gemcitabine and TCN-P exhibited a marked improvement in progression-free survival compared to those receiving gemcitabine alone. This highlights TCN-P's potential as an adjunct therapy in challenging-to-treat malignancies.

Propiedades

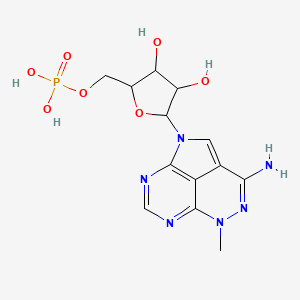

IUPAC Name |

[5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLYINUFLXOMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N6O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866901 | |

| Record name | 5-Methyl-1-(5-O-phosphonopentofuranosyl)-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |

| Record name | TRICIRABINE PHOSPHATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

61966-08-3 | |

| Record name | TRICIRIBINE PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.